1-(4-Ethylphenyl)prop-2-EN-1-amine
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Overview
Description
1-(4-Ethylphenyl)prop-2-EN-1-amine is an organic compound with the molecular formula C11H15N and a molecular weight of 161.24 g/mol It is a derivative of prop-2-en-1-amine, featuring an ethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylphenyl)prop-2-EN-1-amine typically involves the reaction of 4-ethylbenzaldehyde with nitromethane to form 4-ethyl-β-nitrostyrene. This intermediate is then reduced using hydrogenation or other reducing agents to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydrogenation processes, utilizing catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylphenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can further modify the amine group or the double bond in the prop-2-en-1-amine moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce saturated amines .
Scientific Research Applications
1-(4-Ethylphenyl)prop-2-EN-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)prop-2-EN-1-amine
- 1-(4-Chlorophenyl)prop-2-EN-1-amine
- 1-(4-Bromophenyl)prop-2-EN-1-amine
- 1-(4-Methylphenyl)prop-2-EN-1-amine
Uniqueness
1-(4-Ethylphenyl)prop-2-EN-1-amine is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interactions with molecular targets and its overall properties compared to similar compounds .
Properties
Molecular Formula |
C11H15N |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
1-(4-ethylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C11H15N/c1-3-9-5-7-10(8-6-9)11(12)4-2/h4-8,11H,2-3,12H2,1H3 |
InChI Key |
NHEJVLNNXBSWOX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C=C)N |
Origin of Product |
United States |
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